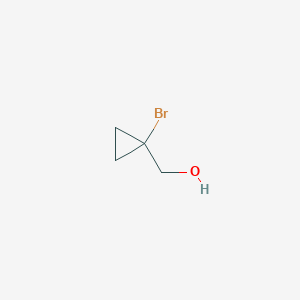

(1-Bromocyclopropyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-bromocyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4(3-6)1-2-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFDDISTWXHCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-29-2 | |

| Record name | (1-bromocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromocyclopropyl Methanol

Strategies for Carbon-Bromine Bond Formation on Cyclopropyl (B3062369) Rings

Introducing a bromine atom onto a pre-existing cyclopropane (B1198618) ring bearing a methanol (B129727) group presents unique challenges. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, and the presence of the hydroxyl group can lead to side reactions. stackexchange.comlibretexts.org Therefore, the choice of brominating agent and reaction conditions is critical to achieve the desired substitution.

Achieving stereocontrol during the direct bromination of a cyclopropane ring is a significant synthetic challenge. For a substrate like cyclopropanemethanol, the target carbon for bromination (C1) is a quaternary center, meaning that direct halogenation does not create a new stereocenter at that position. Stereocontrol becomes a factor primarily when the cyclopropane ring is already chiral due to substitution at other positions. In such cases, the stereochemical outcome of the bromination would be influenced by the steric and electronic properties of the existing substituents, which could direct the incoming bromine to a specific face of the ring.

Methodologies like stereospecific nucleophilic substitution on cyclopropylcarbinols have been developed, but these typically proceed with a concomitant ring-opening, yielding homoallylic halides rather than preserving the cyclopropane ring. researchgate.net Similarly, halocyclization reactions can generate products with defined stereocenters, but this involves forming the ring and the C-X bond in the same process. acs.org

Regioselectivity is a key concern in the bromination of substituted cyclopropanes. The cyclopropane ring can react with bromine via two main pathways: a free-radical substitution, typically initiated by UV light, or an electrophilic addition that often leads to ring cleavage. libretexts.orgchemguide.co.uk In the presence of UV light, cyclopropane can undergo substitution to yield bromocyclopropane (B120050), but this method often produces a mixture of products and lacks regioselectivity with substituted cyclopropanes. libretexts.org

In the absence of UV light, electrophilic attack by bromine can open the strained ring to give 1,3-dibromoalkanes. stackexchange.comlibretexts.orgcore.ac.uk To achieve the regioselective synthesis of (1-bromocyclopropyl)methanol, two main challenges must be addressed:

Preventing Ring Opening: Milder and more selective brominating agents are required. Reagents such as N-bromosuccinimide (NBS), sometimes used with a radical initiator or light, can favor allylic or benzylic bromination, and its use in cyclopropane systems requires careful condition optimization to avoid undesired pathways.

Avoiding Side Reactions: The primary alcohol of the methanol group is susceptible to oxidation by some brominating agents. A common strategy to circumvent this is to protect the alcohol as an ether or ester before performing the bromination, followed by a deprotection step.

An electrophilic bromination on a protected cyclopropanemethanol could potentially be directed to the C1 position due to the influence of the substituted carbon, although ring-opening remains a competitive pathway.

Functionalization of Cyclopropyl Carboxylic Acid Precursors

A highly effective and common strategy for synthesizing bromocyclopropanes involves the decarboxylative bromination of a corresponding cyclopropanecarboxylic acid. This approach leverages well-established named reactions that convert a carboxylic acid functional group into a bromide.

This class of reactions starts with a precursor such as 1-(hydroxymethyl)cyclopropane-1-carboxylic acid. The carboxyl group is replaced by a bromine atom. Several methods exist for this transformation. thieme-connect.de

The Hunsdiecker Reaction: This classic method involves the treatment of the silver salt of a carboxylic acid with elemental bromine. thieme-connect.de The reaction proceeds through a radical mechanism to yield the alkyl bromide.

The Cristol–Firth Reaction: A modification of the Hunsdiecker reaction, this method uses the free carboxylic acid in the presence of mercuric oxide (HgO) and bromine. thieme-connect.de It avoids the need to pre-form the silver salt.

Hypervalent Iodine-Mediated Bromination: A more modern, metal-free approach utilizes (diacetoxyiodo)benzene (B116549) and a simple bromide salt like potassium bromide (KBr). sci-hub.se This method is notable for its mild, room-temperature conditions and tolerance of various functional groups. It has been shown to be effective for the conversion of cyclopropanecarboxylic acid to cyclopropyl bromide. sci-hub.se

| Method | Key Reagents | General Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hunsdiecker Reaction | Silver salt of R-COOH, Br₂ | Heating in CCl₄ | Established method | Requires stoichiometric silver salt, harsh conditions | thieme-connect.de |

| Cristol–Firth Reaction | R-COOH, HgO, Br₂ | Reflux in solvent (e.g., CH₂Cl₂) | Uses free carboxylic acid | Uses toxic mercuric oxide | thieme-connect.de |

| Hypervalent Iodine | R-COOH, (diacetoxyiodo)benzene, KBr | Room temperature, fluorescent light | Metal-free, mild conditions, high functional group tolerance | Requires specialized iodine reagent | sci-hub.se |

Ester derivatives of cyclopropanecarboxylic acid serve as versatile intermediates for the synthesis of this compound. A common pathway involves the synthesis and subsequent reduction of a brominated cyclopropyl ester.

A documented route begins with the formation of methyl 1-bromocyclopropanecarboxylate. google.com This can be achieved through various means, including the cyclopropanation of a bromo-alkene followed by oxidation and esterification, or from precursors like γ-butyrolactone. google.com This ester can then be hydrolyzed to 1-bromocyclopropanecarboxylic acid. The final step is the reduction of either the ester or the carboxylic acid to the target primary alcohol, this compound. This reduction is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

| Step | Reaction | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Hydrolysis of Ester | Methyl 1-bromocyclopropanecarboxylate + KOH/Methanol | google.com |

| 2 | Reduction of Carboxylic Acid | 1-Bromocyclopropanecarboxylic acid + LiAlH₄ | Standard textbook transformation |

Formation of the Cyclopropyl Ring with Bromine Substitution

Instead of adding bromine to a pre-formed ring, it is also possible to construct the brominated cyclopropane ring from acyclic precursors. This often involves cyclopropanation reactions where the carbene or carbenoid species is substituted with bromine.

One potential strategy is the reaction of an alkene with a brominated carbene. For example, the reaction of an alkene with dibromocarbene (:CBr₂), which can be generated from bromoform (B151600) (CHBr₃) and a strong base, yields a dibromocyclopropane. youtube.com This would require a subsequent selective reduction step to remove one of the bromine atoms, which can be challenging.

A more direct approach involves the cyclopropanation of an alkene that already contains the necessary substituents. For instance, the rhodium-catalyzed cyclopropanation of 2-bromoallyl alcohol with a diazo compound could potentially form the desired ring structure. nih.gov Another documented industrial method involves a multi-step synthesis starting from γ-butyrolactone, which is converted through bromination and cyclization steps into a brominated cyclopropyl intermediate. google.com

Cyclopropanation Reactions Utilizing Bromo-Containing Reagents

A primary method for constructing the bromocyclopropane skeleton involves the addition of a bromo-carbene or carbenoid to an alkene. Bromoform (CHBr₃) is a common reagent for this purpose. ias.ac.in The reaction of an alkene with bromoform, typically in the presence of a base, generates a dibromocarbene intermediate which then adds across the double bond to form a gem-dibromocyclopropane. qmul.ac.uksci-hub.se For instance, the treatment of an alkene with bromoform and aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst can yield the corresponding dibromocyclopropane derivative. cdnsciencepub.comcdnsciencepub.com

While this method typically yields a gem-dibromocyclopropane, subsequent selective reduction can lead to the desired monobrominated compound. The rate of cyclopropanation can sometimes be enhanced by the presence of oxygen, which may aid in the formation of a bromozinc carbenoid intermediate. nih.gov Metal-mediated additions of bromoform to olefins provide an alternative to base-promoted reactions, offering pathways to various brominated synthetic intermediates. ias.ac.in

Table 1: Examples of Cyclopropanation with Bromo-Containing Reagents

| Alkene Substrate | Bromo-Reagent | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Di-tert-butyl methylenemalonate | Bromoform | 40% aq. NaOH, TEBA, CH₂Cl₂ | Di-tert-butyl 2,2-dibromocyclopropane-1,1-dicarboxylate | 27% | sci-hub.se |

| 5,5-dimethyl-2-vinyl-1,3-dioxane | Bromoform | aq. NaOH, Phase-transfer catalyst | 2-(2,2-Dibromocyclopropyl)-5,5-dimethyl-1,3-dioxane | High | cdnsciencepub.com |

Annulation Strategies for Bromocyclopropane Construction

Annulation strategies provide a powerful method for constructing ring systems, including bromocyclopropanes, as part of a larger molecular framework. These strategies can involve the formation of the three-membered ring as a key step in building a more complex polycyclic structure. For example, a cyclopropanation-ring expansion strategy can be employed where a bromocyclopropane is synthesized and subsequently rearranged to form a larger ring, such as a 5,5,7 tricyclic system. nih.gov

In one specific approach, a β-iodo enone was treated with a lithium (phenylthio)(2-vinylcyclopropyl)cuprate reagent. The initially formed product, a β-(2-vinylcyclopropyl) enone, could then undergo thermal rearrangement. cdnsciencepub.com The requisite brominated cyclopropyl fragment for this cuprate (B13416276) was synthesized by treating a precursor with bromoform and sodium hydroxide in the presence of a phase-transfer catalyst to produce a dibromocyclopropane intermediate. This intermediate was then converted in several steps to a stereochemically defined cis-1-bromo-2,2-dimethyl-3-vinylcyclopropane. cdnsciencepub.com This demonstrates how bromocyclopropanes can be constructed as key intermediates for subsequent annulation reactions.

Conversion of Related Cyclopropyl Alcohols and Halides

Alternative synthetic pathways to this compound involve the chemical modification of other cyclopropane derivatives. These methods include the interconversion of functional groups on the cyclopropane ring.

Hydroxy Group Interconversions on Cyclopropyl Systems

The target molecule, this compound, can be prepared from related cyclopropyl compounds bearing different oxygen-containing functional groups, such as carboxylic acids or esters. A common strategy is the reduction of a 1-bromocyclopropanecarboxylic acid or its corresponding ester.

For example, the reduction of dimethyl 2,2-dibromocyclopropane-1,1-dicarboxylate with lithium aluminium hydride results in the reduction of one of the C-Br bonds in addition to the ester groups, affording 1-bromo-2,2-bis(hydroxymethyl)cyclopropane. sci-hub.se A more selective reduction of only the ester groups can be achieved using a mixture of lithium aluminium hydride and aluminium chloride to yield 1,1-dibromo-2,2-bis(hydroxymethyl)cyclopropane. sci-hub.se

A more direct route involves the synthesis of 1-bromocyclopropanecarboxylic acid, which can then be reduced to the target alcohol. google.com The carboxylic acid itself can be prepared by the hydrolysis of its methyl ester, which is synthesized from the cyclopropanation of a corresponding precursor. google.com The conversion of a carboxylic acid to an alcohol is a standard transformation in organic synthesis.

Table 2: Examples of Hydroxy Group Interconversions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl 2,2-dibromocyclopropane-1,1-dicarboxylate | Lithium aluminium hydride | 1-Bromo-2,2-bis(hydroxymethyl)cyclopropane | 69% | sci-hub.se |

| Dimethyl 2,2-dibromocyclopropane-1,1-dicarboxylate | LiAlH₄-AlCl₃ | 1,1-Dibromo-2,2-bis(hydroxymethyl)cyclopropane | 65% | sci-hub.se |

Halogen Exchange Reactions

Halogen exchange reactions offer another potential, though more challenging, route to bromocyclopropanes. Direct nucleophilic substitution on a cyclopropane ring is often difficult. rsc.org However, lithium-halogen exchange is a feasible process. tcnj.edu This typically involves treating an organobromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form a cyclopropyllithium intermediate, which can then be reacted with an electrophile. tcnj.edu

Another relevant transformation is the Hunsdiecker reaction, which converts a carboxylic acid into an alkyl bromide. orgsyn.orgnih.gov For example, bromocyclopropane can be prepared from cyclopropanecarboxylic acid by reacting its silver salt with bromine or by reacting the acid with red mercuric oxide and bromine. orgsyn.org This principle could be applied to a suitably protected cyclopropylmethanol (B32771) derivative containing a carboxylic acid function to introduce the bromine atom decarboxylatively.

Formal substitution of a bromine atom on a cyclopropane ring can also be achieved through an elimination-addition mechanism. acs.org This involves the base-assisted 1,2-dehydrobromination of a bromocyclopropane to form a highly strained cyclopropene (B1174273) intermediate, which then reacts with a nucleophile. acs.orgresearchgate.net While not a direct exchange, this two-step sequence achieves the net replacement of the halogen.

Chemical Reactivity and Transformation Pathways of 1 Bromocyclopropyl Methanol

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The high p-character of the C-C bonds in the cyclopropane (B1198618) ring gives it properties reminiscent of a double bond, making it susceptible to cleavage by nucleophilic, electrophilic, and radical species. The presence of both a bromine atom and a hydroxymethyl group on the same carbon atom significantly influences the regiochemistry and mechanism of these ring-opening processes.

Nucleophilic attack is a common pathway for the cleavage of the cyclopropane ring, particularly when the ring is activated by electron-withdrawing groups or when the reaction can alleviate steric strain. These reactions can be initiated by the solvent acting as a nucleophile (solvolysis) or by an external nucleophile, often mediated by a base.

Solvolysis is a type of nucleophilic substitution or elimination where the solvent acts as the nucleophile. wikipedia.org In the case of (1-bromocyclopropyl)methanol, solvolysis in a solvent like methanol (B129727) (methanolysis) can proceed through pathways that involve the opening of the cyclopropane ring. These reactions are often mechanistically complex, potentially involving carbocationic intermediates characteristic of SN1-type reactions. wikipedia.orgyoutube.comlibretexts.org

The process is typically initiated by the departure of the bromide ion, which is a good leaving group, to form a cyclopropylcarbinyl-type cation. This cation is highly unstable and prone to rapid rearrangement. The strain of the three-membered ring facilitates the cleavage of a C-C bond to form a more stable, open-chain homoallylic carbocation. This rearrangement is a key step in many solvolytic reactions of cyclopropylcarbinyl systems. tubitak.gov.tr The solvent, methanol in this case, then attacks the carbocation to yield various ring-opened products. youtube.com The exact nature of the products can depend on the reaction conditions and the stability of the intermediate carbocations. youtube.comtardigrade.in

The kinetics of methanolysis can be complex, often following pseudo-first-order kinetics under specific buffer conditions. upce.cz The rate of these reactions is influenced by factors such as solvent polarity, which helps stabilize the charged intermediates formed during the reaction. libretexts.org

Table 1: General Products of Solvolysis of Cyclopropylcarbinyl Systems

| Reactant System | Conditions | Major Product Type(s) |

|---|---|---|

| Cyclopropylcarbinyl Halide | Polar Protic Solvent (e.g., Methanol, Water) | Homoallylic Alcohols/Ethers, Cyclobutanol/Ethers |

This table provides a generalized overview based on the reactivity of similar cyclopropylcarbinyl systems.

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This intramolecular nucleophile can, in some cases, influence the reaction pathway. However, more commonly, an external nucleophile is used in a basic medium to effect ring-opening. libretexts.org

The reaction proceeds via an SN2-type mechanism where the nucleophile attacks one of the carbons of the cyclopropane ring. libretexts.orgmasterorganicchemistry.com Due to the steric hindrance at the C1 carbon (bearing the bromine and hydroxymethyl group), the attack typically occurs at one of the methylene (B1212753) (CH₂) carbons of the ring. This attack, coupled with the departure of the bromide ion, leads to the cleavage of the distal C-C bond of the cyclopropane ring. The high ring strain of the epoxide, a related three-membered ring system, helps drive similar base-catalyzed ring-opening reactions to completion, a principle that also applies here. libretexts.orgmasterorganicchemistry.com

For example, reaction with a strong nucleophile like sodium thiophenoxide in a suitable solvent would be expected to yield a ring-opened product where the thiophenoxide group has added to the carbon backbone.

Table 2: Examples of Base-Mediated Nucleophilic Ring-Opening

| Nucleophile | Base/Solvent | Expected Product Type |

|---|---|---|

| Thiophenoxide (PhS⁻) | NaH / THF | Ring-opened thioether |

| Cyanide (CN⁻) | KCN / DMSO | Ring-opened nitrile |

This table illustrates expected product types based on the known reactivity of cyclopropyl systems with strong nucleophiles.

Electrophilic attack on the cyclopropane ring is another significant transformation pathway. The C-C bonds of the cyclopropane ring, having significant p-character, can be attacked by electrophiles in a manner analogous to the electrophilic addition to alkenes. youtube.com

Acid-catalyzed ring-opening often begins with the protonation of the hydroxyl group, converting it into a better leaving group (H₂O). libretexts.org Subsequent departure of water can generate a carbocation, which then triggers the ring-opening rearrangement to a more stable homoallylic cation. Alternatively, an acid can protonate one of the cyclopropane C-C bonds, facilitating its cleavage. The regioselectivity of the ring-opening in unsymmetrical cyclopropanes under acidic conditions is often directed towards the formation of the most stable carbocation intermediate. libretexts.orglibretexts.org For this compound, this would likely involve the formation of a cation stabilized by the resulting double bond.

Free radical reactions provide a distinct pathway for the cleavage of the cyclopropane ring. These reactions are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). dokumen.pubbbhegdecollege.com

The reaction sequence generally starts with the abstraction of the bromine atom by a tributyltin radical (Bu₃Sn•) to generate a (1-(hydroxymethyl)cyclopropyl) radical. dokumen.pub This cyclopropylcarbinyl-type radical is highly prone to rapid ring-opening. researchgate.netrsc.org The cleavage of the cyclopropane ring results in the formation of a more stable, linear homoallylic radical. researchgate.netrsc.org This rearrangement is often referred to as a "radical clock" reaction because the rate of ring-opening is very fast and can be used to probe the lifetimes of other radical processes. The resulting homoallylic radical is then typically quenched by abstracting a hydrogen atom from the tributyltin hydride, yielding the final ring-opened product, which is an unsaturated alcohol. rsc.org

This radical-mediated C-C bond cleavage offers a powerful method for synthesizing complex molecules under mild conditions. nih.govspringernature.com

Reactions Involving the Bromine Substituent

While ring-opening is a dominant reaction pathway, transformations involving the bromine substituent without cleavage of the cyclopropane ring are also possible, though often challenging to achieve selectively.

One of the key reactions at the C-Br bond is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. researchgate.netthieme-connect.de This reaction generates a highly reactive (1-lithiocyclopropyl)methanol species. This organolithium intermediate can then be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups at the C1 position while preserving the cyclopropane ring. However, the stability of such lithiated species can be low, and they may undergo decomposition or rearrangement if not handled carefully at cryogenic temperatures. researchgate.net

An exploration of the chemical behavior of this compound reveals a versatile substrate for a variety of synthetic transformations. The presence of both a reactive carbon-bromine bond on a strained cyclopropyl ring and a primary alcohol functional group dictates its reactivity, enabling a range of reactions from eliminations and cross-couplings to reductions and the formation of organometallic species. This article details the key transformation pathways of this compound.

1 Elimination Reactions (Dehydrobromination)

The dehydrobromination of this compound represents a significant pathway for structural modification. This elimination reaction, typically facilitated by a strong base, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a new pi bond. saskoer.ca In the context of the cyclopropyl system, this transformation is analogous to the 1,2-dehydrobromination observed in related compounds like 2-bromocyclopropane carboxamides, which proceed through a highly strained but synthetically useful cyclopropene (B1174273) intermediate. acs.org

The reaction generally follows a concerted E2 mechanism, where the base abstracts a proton simultaneously with the departure of the bromide leaving group. saskoer.ca For an E2 reaction to occur efficiently, a specific stereochemical arrangement is required, typically an anti-periplanar geometry between the proton being abstracted and the leaving group. iitk.ac.inmsu.edu The choice of base is critical, as strong, non-nucleophilic bases are preferred to minimize competing substitution reactions.

| Base | Solvent | Anticipated Primary Product | Reaction Type |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Cycloprop-1-enylmethanol | E2 Elimination |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Cycloprop-1-enylmethanol | E2 Elimination |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Cycloprop-1-enylmethanol | E2 Elimination |

2 Cross-Coupling Reactions and Derivative Formation

The carbon-bromine bond in this compound serves as a functional handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

1 Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. yonedalabs.com In this context, this compound acts as the organic halide partner. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to activate the boronic acid. yonedalabs.comorganic-chemistry.org This method allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C1 position of the cyclopropyl ring. libretexts.org

| Boronic Acid/Ester | Typical Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (1-Phenylcyclopropyl)methanol |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | (1-(Thiophen-2-yl)cyclopropyl)methanol |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₂CO₃ | (1-Vinylcyclopropyl)methanol |

2 Heck and Negishi Coupling Variants

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.orgmdpi.com It involves the palladium-catalyzed reaction of an organic halide, such as this compound, with an alkene in the presence of a base. libretexts.org This pathway leads to the formation of substituted cyclopropyl-alkene derivatives.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.govillinois.edu this compound can be coupled with various organozinc compounds, providing a reliable route to derivatives that may be difficult to access through other means. rsc.orgorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Expected Product Class |

|---|---|---|---|

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Styrenyl-substituted cyclopropyl methanol |

| Heck Coupling | Methyl acrylate | PdCl₂(PPh₃)₂ | Acrylate-substituted cyclopropyl methanol |

| Negishi Coupling | Phenylzinc chloride | Pd(PPh₃)₄ | Aryl-substituted cyclopropyl methanol |

| Negishi Coupling | Alkylzinc bromide | Pd-PEPPSI-IPent rsc.org | Alkyl-substituted cyclopropyl methanol |

3 Sonogashira Coupling Adaptations

The Sonogashira coupling is a highly effective method for forming a bond between a sp²-hybridized carbon of an organic halide and a sp-hybridized carbon of a terminal alkyne. rsc.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. nrochemistry.combeilstein-journals.org Applying this reaction to this compound allows for the direct attachment of alkynyl moieties, yielding valuable building blocks for further synthesis.

| Terminal Alkyne | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | (1-(Phenylethynyl)cyclopropyl)methanol |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | (1-(Hex-1-yn-1-yl)cyclopropyl)methanol |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | (1-((Trimethylsilyl)ethynyl)cyclopropyl)methanol |

3 Reductive Debromination Reactions

Reductive debromination offers a direct method to convert this compound into its parent alcohol, cyclopropylmethanol (B32771). This transformation involves the replacement of the bromine atom with a hydrogen atom. Various reducing agents can accomplish this, ranging from dissolving metals to catalytic hydrogenation or electrochemical methods. tsijournals.com For instance, the use of zinc powder in a protic solvent like acetic acid has been shown to be effective for the monodebromination of related dibromocyclopropyl compounds. cdnsciencepub.com This reaction is valuable for removing the bromine handle after it has served its synthetic purpose or for accessing the unsubstituted cyclopropylmethanol framework.

| Reducing Agent/Method | Solvent/Conditions | Product |

|---|---|---|

| Zinc dust | Acetic Acid | Cyclopropylmethanol |

| H₂, Pd/C | Methanol, NEt₃ | Cyclopropylmethanol |

| Electrochemical Reduction tsijournals.com | Aqueous Methanol, -1.5 to -2.1 V tsijournals.com | Cyclopropylmethanol |

| Sodium borohydride (B1222165) / NiCl₂ | Methanol | Cyclopropylmethanol |

Nucleophilic Ring-Opening Mechanisms

4 Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The conversion of this compound into an organometallic reagent, such as a Grignard or organolithium species, presents a significant challenge due to the presence of the acidic hydroxyl proton. Both Grignard and organolithium reagents are powerful bases that would be instantly quenched by the alcohol. libretexts.orglibretexts.org Therefore, a protection strategy for the hydroxyl group (e.g., as a silyl (B83357) ether or tetrahydropyranyl ether) is a mandatory prerequisite for this transformation.

Once the alcohol is protected, the resulting 1-bromo-1-(protected-oxymethyl)cyclopropane can be treated with a metal to form the desired organometallic reagent.

Grignard Reagent: Reaction with magnesium metal in an ethereal solvent like diethyl ether or THF would yield the corresponding cyclopropylmagnesium bromide. libretexts.orgwikipedia.org It is noteworthy that the formation of the Grignard reagent from unsubstituted bromocyclopropane (B120050) is known to be inefficient, with yields around 25-30% and significant formation of cyclopropane as a byproduct. wikipedia.org

Organolithium Reagent: Reaction with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane, would generate the organolithium species. masterorganicchemistry.comwikipedia.org These reagents are highly reactive nucleophiles and strong bases, useful for a variety of subsequent reactions. wikipedia.org

| Protected Precursor | Metal | Solvent | Resulting Organometallic Reagent |

|---|---|---|---|

| 1-Bromo-1-((triethylsilyloxy)methyl)cyclopropane | Magnesium (Mg) | Tetrahydrofuran (THF) | (1-((Triethylsilyloxy)methyl)cyclopropyl)magnesium bromide |

| 1-Bromo-1-((triethylsilyloxy)methyl)cyclopropane | Lithium (Li) | Pentane | (1-((Triethylsilyloxy)methyl)cyclopropyl)lithium |

Mechanistic Investigations of 1 Bromocyclopropyl Methanol Transformations

Elucidation of Reaction Intermediates

Understanding the transient species formed during a chemical reaction is fundamental to controlling its outcome. In the context of (1-bromocyclopropyl)methanol, investigations have revealed the involvement of carbocationic, radical, and organometallic intermediates, each influencing the subsequent chemical events in distinct ways.

Carbocations are a common class of intermediates in organic chemistry, often prone to rearrangements to form more stable species. libretexts.org The formation of carbocations from cyclopropylmethanol (B32771) derivatives can lead to characteristic ring-expansion and ring-opening reactions.

Studies involving selectively deuterated 1,1-D2-cyclopropylmethanol have provided evidence for the formation of relatively long-lived carbocationic intermediates during rearrangement reactions. researchgate.net The observed isotopic scrambling is consistent with a cationic process. researchgate.net These rearrangements, such as ring expansion to form cyclobutane (B1203170) derivatives or ring opening to yield butenyl species, are characteristic of carbocationic pathways and are not typically observed with carbon-centered radicals. researchgate.net For instance, the solvolysis of p-(2-substituted cyclopropyl)benzyl p-toluenesulfonates has been studied to understand the nature of the carbocationic intermediates involved.

The stability of the carbocation plays a crucial role in dictating the reaction pathway. libretexts.org Tertiary carbocations are generally more stable than secondary ones, and this stability difference can drive rearrangements like 1,2-hydride or 1,2-alkyl shifts. libretexts.org In the case of cyclopropylcarbinyl cations, the unique electronic structure of the cyclopropane (B1198618) ring allows for significant stabilization of an adjacent positive charge, often leading to the preservation of the ring system or controlled rearrangement. However, the presence of substituents on the cyclopropyl (B3062369) ring can influence the propensity for and the nature of these rearrangements.

A classic example of carbocation rearrangement is the conversion of a secondary carbocation to a more stable tertiary carbocation through a hydride shift. libretexts.org This phenomenon is often observed in SN1 reactions, leading to a mixture of products where the rearranged product is often the major one. libretexts.org

Table 1: Carbocation Rearrangement Pathways

| Initial Carbocation | Rearrangement Type | Product Type |

|---|---|---|

| Secondary | 1,2-Hydride Shift | Tertiary Carbocation |

| Secondary | Ring Expansion | Cyclobutyl Cation |

Free radical intermediates offer an alternative mechanistic pathway for the transformation of this compound derivatives. libretexts.org Unlike carbocations, radicals are neutral species with an unpaired electron and exhibit different reactivity patterns. libretexts.org The formation of radical intermediates can be initiated by various methods, including the use of radical initiators like AIBN or through photolysis. bbhegdecollege.comacs.org

The fate of a cyclopropylcarbinyl radical is often a rapid ring opening to form a homoallylic radical. This rearrangement is a hallmark of radical reactions involving cyclopropylmethyl systems. For example, the methylcyclopropyl radical is known to rearrange on a nanosecond timescale. researchgate.net In studies on oxygen-covered Mo(110) surfaces, the C-O bond cleavage of adsorbed methylcyclopropoxide at approximately 400 K generates a transient methylcyclopropyl radical. researchgate.net This radical subsequently rearranges to a ring-opened butenyl species which is then trapped on the surface. researchgate.net

The stability of radical intermediates follows a similar trend to carbocations, with tertiary radicals being more stable than secondary, and so on. libretexts.org Resonance stabilization also plays a significant role, making benzylic and allylic radicals more stable. libretexts.org The introduction of strain, such as in a cyclopropyl ring, can lower the bond dissociation energy, facilitating the homolytic cleavage to form radical intermediates. libretexts.org

Investigations into the reactions of bromomethylcyclopropane on oxygen-covered Mo(110) have been used to probe for the formation of radical intermediates. researchgate.net Surprisingly, in some instances, C-Br bond dissociation occurs without subsequent rearrangement, leading instead to the displacement of bromine by oxygen. researchgate.net This highlights that the specific reaction conditions and substrate structure are critical in determining whether a radical pathway and subsequent rearrangement will occur.

The use of transition metal catalysts opens up another realm of mechanistic possibilities involving organometallic intermediates. epfl.ch These reactions are central to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. epfl.ch

In the context of this compound transformations, organometallic species can be generated through processes like oxidative addition of the carbon-bromine bond to a low-valent metal center. This is a key step in many cross-coupling reactions. epfl.ch For instance, nickel-catalyzed cross-coupling reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. epfl.ch Well-defined nickel pincer complexes have been shown to be effective catalysts for Kumada coupling reactions of alkyl halides. epfl.ch

The nature of the organometallic intermediate can be complex, and its reactivity is influenced by the metal, the ligands, and the reaction conditions. For example, in rhodium-catalyzed C-H bond cyclopropylation, a chiral Rh(II) carbene is generated as a key intermediate. nih.gov Similarly, iridium-catalyzed reactions can involve the formation of allyliridium-formaldehyde pairs. nih.gov

Mechanistic studies of these catalytic cycles are crucial for optimizing reaction conditions and developing new synthetic methods. These studies may involve the isolation and characterization of intermediate species or the use of kinetic analysis to infer the mechanism. epfl.ch The synergy between a metal single site and neighboring oxygen vacancies on a support like CeO2 can create an "ensemble reaction pool" that facilitates tandem reactions like methanol (B129727) steam reforming. dicp.ac.cn

Table 2: Key Steps in a Generic Cross-Coupling Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The alkyl halide adds to the metal center, increasing its oxidation state. |

| Transmetalation | An organometallic reagent transfers its organic group to the catalyst. |

Stereochemical Aspects of Reactivity

The three-dimensional arrangement of atoms in a molecule is a critical factor in its reactivity. For a molecule like this compound, which contains stereocenters, understanding and controlling the stereochemical outcome of its transformations is of paramount importance.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In transformations involving the cyclopropyl ring of this compound derivatives, the existing stereochemistry of the molecule can influence the stereochemistry of the product.

The diastereoselectivity of reactions adjacent to a cyclopropyl ring is dependent on the substitution pattern (i.e., cis- vs. trans-). marquette.edu For example, the reduction of a cyclopropyl ketone can proceed with high diastereoselectivity for a cis-isomer but with modest selectivity for the corresponding trans-isomer. marquette.edu Similarly, hydroboration/oxidation or dihydroxylation of an isopropenyl cyclopropane can show excellent diastereoselectivity for the cis-isomer but result in a nearly equimolar mixture of diastereomers for the trans-isomer. marquette.edu

In the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes, the chiral center of the cyclopropene (B1174273) intermediate can govern the configuration of two adjacent stereocenters that are subsequently installed. mdpi.com This "dual control" allows for the synthesis of enantiomerically enriched cyclopropyl ethers and amines with high diastereoselectivity (>25:1 in some cases). mdpi.com The stereofacial discrimination in the approach of a bulky reagent, such as an alkynylpalladium species, is also believed to be responsible for controlling the diastereoselectivity of addition reactions.

Ring-opening reactions of fully-substituted cyclopropanes can also proceed with high diastereoselectivity. For instance, an intramolecular Friedel-Crafts alkylation can lead to a selective bond breaking at the most alkylated carbon center with complete retention of configuration. rsc.org Computational studies have revealed that an alkoxy functionality can be key for this selective bond breaking and retention of configuration. rsc.org

Enantioselectivity is the preferential formation of one enantiomer over another and is a cornerstone of modern asymmetric synthesis. sioc-journal.cn The development of catalytic enantioselective methods for the functionalization of molecules like this compound is a significant area of research.

Chiral catalysts are often employed to achieve enantioselectivity. sioc-journal.cn For example, palladium(II)-catalyzed enantioselective functionalization of C(sp³)—H bonds often utilizes chiral ligands to control the stereochemical outcome. sioc-journal.cn The philosophy behind the development of new chiral ligands is a key aspect of advancing this field. sioc-journal.cn

In the context of cyclopropanation reactions, chiral rhodium complexes have been used to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters, providing optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Similarly, rhodium-catalyzed enantioselective aryl C-H bond cyclopropylation utilizes chiral paddlewheel dirhodium carboxylate catalysts to construct cyclopropane rings with high enantioselectivity. nih.gov

Copper-catalyzed reactions have also been developed for the enantioselective functionalization of C(sp³)-H bonds. d-nb.info For instance, an asymmetric copper-catalyzed tandem diyne cyclization/unactivated C(sp³)–H insertion reaction has been reported to proceed via a kinetic resolution, affording chiral polycyclic pyrroles and diynes with excellent enantioselectivities. d-nb.info The use of specific chiral ligands, such as SaBOX ligands, can significantly impact the enantioselectivity of the reaction. d-nb.info

Table 3: Examples of Enantioselective Functionalization

| Reaction Type | Catalyst/Ligand System | Outcome |

|---|---|---|

| Aryl C-H Cyclopropylation | Chiral Rh(II) Carbynoids | High Enantioselectivity |

| Diyne Cyclization/C-H Insertion | Copper/SaBOX Ligands | Excellent Enantioselectivities via Kinetic Resolution |

Kinetic and Thermodynamic Considerations of Reaction Pathways

The transformations of this compound and related cyclopropylcarbinyl systems often involve carbocationic intermediates, making the relative stability of these intermediates a key factor in determining the reaction pathway. The rearrangement of cyclopropylcarbinyl cations to cyclobutyl and homoallyl cations is a well-documented phenomenon driven by the relief of ring strain.

Kinetic studies often focus on the rates of solvolysis, which can provide insight into the rate-determining step of the reaction. For instance, the rate of reaction can be influenced by the stability of the carbocation formed upon departure of the bromide leaving group. Isotopic labeling studies, such as those using selectively deuterated (1,1-D2-cyclopropyl)methanol, have been employed to probe the lifetime of reactive intermediates. The observation of isotopic scrambling is consistent with the formation of a relatively long-lived carbocation during rearrangement. researchgate.netresearchgate.net

Thermodynamic considerations are crucial for predicting the product distribution. The relative stability of the potential products determines the thermodynamic favorability of each reaction pathway. For example, in rearrangements of cyclobutylcarbinyl radicals, a linear correlation has been observed between the activation and reaction free energies, indicating that the ring-opening is strongly influenced by thermodynamic factors. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the free energy barriers of different reaction pathways, providing a quantitative measure of their kinetic and thermodynamic feasibility. researchgate.netroaldhoffmann.com

The table below summarizes key kinetic and thermodynamic parameters for related cyclopropyl systems, illustrating the energy differences that govern these transformations.

| Parameter | Value (kcal/mol) | System/Reaction | Source |

| Thermodynamic Stabilization | 1.9 | Interaction between cyclopropyl group and aromatic system | unl.pt |

| Rotational Barrier | 1.2 | Interconversion from bisected to perpendicular conformation in phenylcyclopropane | unl.pt |

| Energy Difference | 1.1 | Between bisected and perpendicular conformers of phenylcyclopropane | unl.pt |

| Free Energy Barrier | 0.3 (precision) | ONIOM(QCISD(T)/6-311+G(2d,2p):B3LYP/6-311+G(2df,2p)) prediction for ring openings of cyclobutylcarbinyl radicals | researchgate.net |

| Activation Barrier (C-C cleavage) | ~55 | Isomerization of cyclopropane to propene via singlet trimethylene | roaldhoffmann.com |

| Activation Barrier (1,2-H shift) | ~6 | Subsequent step after C-C cleavage in cyclopropane isomerization | roaldhoffmann.com |

This table presents data for related cyclopropyl systems to illustrate the kinetic and thermodynamic principles that also apply to this compound transformations.

Solvent Effects on Reaction Outcomes and Selectivity

The solvent plays a critical role in the transformations of this compound, primarily by influencing the stability of charged intermediates and transition states. The choice of solvent can dictate the reaction pathway, leading to different products and selectivities. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly sensitive to the solvent's properties. libretexts.orgwikipedia.org

Polar protic solvents, such as water, methanol, and ethanol, are capable of hydrogen bonding and have high dielectric constants. libretexts.org These solvents are effective at stabilizing both the departing bromide anion and the resulting carbocationic intermediate through solvation. This stabilization lowers the energy of the transition state for the formation of the carbocation, thus accelerating SN1-type reactions. libretexts.org In such solvents, the solvent molecule itself can act as a nucleophile, leading to the formation of ethers or alcohols. For example, in methanol, this compound could potentially yield (1-methoxycyclopropyl)methanol. youtube.com

In contrast, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetone, possess dipole moments but lack acidic protons. libretexts.org While they can solvate cations, their ability to solvate anions is diminished compared to protic solvents. The use of polar aprotic solvents can favor different reaction pathways. For instance, in the presence of a base, dehydrohalogenation to form a cyclopropene intermediate can be promoted in a solvent like DMSO. mdpi.comrsc.org

The selectivity of a reaction can also be dramatically altered by the solvent. For example, in the solvolysis of certain tertiary acyclic derivatives, the stereochemical outcome (inversion vs. retention of configuration) is highly dependent on the solvent. rsc.org In solvents like methanol or ethanol, a high degree of inversion is observed, whereas in more dissociating solvents like 2,2,2-trifluoroethanol (B45653) (TFE), retention of configuration can occur. rsc.org This highlights the intricate role of the solvent in controlling the stereoselectivity of the reaction.

The following table illustrates the effect of solvent on reaction rates and product selectivity for related systems, providing a framework for understanding the potential behavior of this compound.

| Solvent/Solvent System | Observation | Compound/Reaction Type | Source |

| Methanol or Ethanol | Up to 87% inversion of configuration | Solvolysis of (R)-3-chloro-3,7-dimethyloctane and its derivatives | rsc.org |

| 2,2,2-Trifluoroethanol (TFE) | Up to 40% retention of configuration | Solvolysis of (R)-3-chloro-3,7-dimethyloctane and its derivatives | rsc.org |

| Aqueous Ethanol, Methanol, Acetone | k2/k1 ratios of 6 to 11 | Comparison of solvolysis rates of propargyl chloroformate (1) and phenyl chloroformate (2) | nih.gov |

| Aqueous Fluoroalcohols | k2/k1 ratios of 2 to 4 | Comparison of solvolysis rates of propargyl chloroformate (1) and phenyl chloroformate (2) | nih.gov |

| 97% HFIP | k2/k1 ratio of 1.3 | Comparison of solvolysis rates of propargyl chloroformate (1) and phenyl chloroformate (2) | nih.gov |

| DMSO | Low yield of diastereomeric mixture | Addition of phenoxides to cyclopropenes | rsc.org |

| THF | Higher yield and high cis-selectivity | Addition of phenoxides to cyclopropenes | rsc.org |

This table showcases how different solvents can influence reaction outcomes in systems with mechanistic similarities to this compound transformations.

Applications of 1 Bromocyclopropyl Methanol As a Synthetic Building Block

Construction of Complex Cyclopropyl-Containing Molecules

The inherent ring strain and the presence of a good leaving group (bromine) make (1-Bromocyclopropyl)methanol an excellent precursor for generating highly reactive intermediates, such as cyclopropenes. These intermediates can then undergo various cycloaddition and rearrangement reactions to form complex polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest due to their rigid three-dimensional structures. e-bookshelf.de

A key strategy for creating complex molecules from bromocyclopropyl precursors is base-mediated dehydrobromination to form a transient cyclopropene (B1174273). For instance, a synthetic route analogous to that used for spiro[2.3]hex-1-ene demonstrates this principle effectively. acs.org The synthesis involves the creation of a bromocyclopropyl moiety attached to another ring, which is then converted to a highly strained and reactive alkene via elimination. acs.org The hydroxyl group in this compound provides a convenient handle for attachment to molecular scaffolds or for further functionalization after the core spiro-structure has been assembled.

This reactivity allows chemists to access unique chemical space. The construction of spiro[pyrrolidine-2,3'-oxindole] cores, for example, is a target in medicinal chemistry, and cycloaddition reactions are a primary method for their synthesis. pnrjournal.com

Table 1: Illustrative Synthetic Pathway for Complex Spirocycle Formation

| Step | Description | Reactant Type | Intermediate/Product |

| 1 | Cyclopropanation | Methylene-cyclobutane derivative | Dibromo-spirohexane derivative |

| 2 | Mono-debromination | Dibromo-spirohexane derivative | Mono-bromo-spirohexane derivative |

| 3 | Elimination | Mono-bromo-spirohexane derivative | Spiro[2.3]hex-1-ene |

This table illustrates a representative synthesis for a complex spirocycle, highlighting the type of transformations that precursors similar to this compound can undergo. acs.org

Role in Natural Product Synthesis

The spirocyclic structural motif is found in a variety of natural products, which are often characterized by significant biological activity. e-bookshelf.de The synthesis of these complex natural architectures represents a considerable challenge for organic chemists. Building blocks that enable the controlled construction of spirocyclic systems are therefore highly valuable.

While specific examples of the direct use of this compound in the total synthesis of a natural product are not prominent in the literature, its potential is clear. Its ability to act as a precursor to spirocycles makes it a relevant tool for accessing the core structures of many natural products. e-bookshelf.de The synthesis of spiro-heterocyclic systems, which are present in numerous alkaloids and other bioactive natural compounds, often relies on cycloaddition reactions where a strained ring system is a key component. pnrjournal.com

Precursor for Bioactive Compound Development

The rigid framework of the cyclopropane (B1198618) ring is frequently incorporated into bioactive molecules to control the conformation of functional groups, which can enhance binding to biological targets and improve metabolic stability. This compound is a key starting material for introducing this valuable moiety into potential new drugs and agrochemicals.

The development of novel pharmaceutical agents often involves the exploration of unique three-dimensional structures. Spirocycles derived from cyclopropane precursors are featured in a large number of bioactive compounds synthesized for medicinal purposes. e-bookshelf.depnrjournal.com These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antidepressant effects. e-bookshelf.desciensage.info

This compound has been identified as a relevant compound in the context of developing Phosphoinositide 3-kinase (PI3K) inhibitors, which are under investigation for treating diseases such as breast cancer. google.com Furthermore, research into new inhaled bronchodilators has led to the design and synthesis of novel spiro imidazobenzodiazepines. nih.gov The synthesis of these complex molecules relies on building blocks that can form the spirocyclic core, demonstrating the utility of cyclopropyl (B3062369) precursors in creating advanced pharmaceutical scaffolds. nih.gov

Table 2: Examples of Bioactive Scaffolds accessible from Cyclopropyl Precursors

| Bioactive Scaffold Type | Potential Therapeutic Application | Reference |

| Spiro Imidazobenzodiazepines | Inhaled Bronchodilators (for Asthma/COPD) | nih.gov |

| Spiro derivatives of 1,2,4-triazole | Antimicrobial Agents | sciensage.info |

| PI3K Inhibitor Precursors | Oncology (e.g., Breast Cancer) | google.com |

| Spirooxindoles | Antitumor, Anti-inflammatory, Antibacterial | pnrjournal.com |

The cyclopropane ring is a key structural feature in many modern insecticides, particularly synthetic pyrethroids. These compounds are valued for their high potency and favorable safety profiles. A Chinese patent details a preparation method for a derivative of fenpropathrin, a pyrethroid insecticide, using a closely related starting material, methyl 1-bromocyclopropyl carboxylate. google.com The synthesis involves the reaction of the bromocyclopropyl derivative with methanol (B129727) and potassium hydroxide (B78521). google.com This highlights the role of such building blocks in the industrial production of important agrochemicals.

Material Science Applications of Derivatives

The unique structural and electronic properties of strained ring systems derived from this compound give them potential applications in material science. The high ring strain of cyclopropene derivatives makes them exceptionally reactive in specific chemical transformations that are useful for creating functional materials and bioconjugates.

One of the most innovative applications is in the field of photoclick chemistry. Spiro[2.3]hex-1-ene, which can be synthesized from a precursor bearing the key structural elements of this compound, has been designed as a genetically encodable, double-strained alkene for extremely fast bioorthogonal reactions. acs.org This high reactivity allows for the rapid and specific labeling of biomolecules in living systems, a powerful tool in chemical biology and materials development. acs.org

In the field of electronics, spiro compounds are also of great interest. Derivatives such as 9,9-spirobifluorene are used in the development of materials for optoelectronic devices, including highly efficient dye-sensitized solar cells (DSCs). e-bookshelf.de The rigid, well-defined three-dimensional structure of these spiro compounds is crucial to their function in these advanced materials. e-bookshelf.de

Theoretical and Computational Studies of 1 Bromocyclopropyl Methanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For (1-Bromocyclopropyl)methanol, these calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The conformation of this compound is primarily defined by the orientation of the hydroxymethyl group relative to the cyclopropane (B1198618) ring. Similar to studies on related compounds like cyclopropyl (B3062369) methyl ketone, a potential energy surface scan can be performed by systematically rotating the C-C bond connecting the methanol (B129727) substituent to the ring. uwlax.edu This analysis would likely reveal the most stable conformers, which are expected to be those that minimize steric interactions and optimize electronic effects.

Below is a hypothetical data table of calculated structural parameters for the most stable conformer of this compound, based on typical values for similar structures calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-C (ring) | 1.51 |

| C-CH₂OH | 1.52 |

| C-O | 1.43 |

| O-H | 0.96 |

| Bond Angles (°) ** | |

| Br-C-C (ring) | 118.5 |

| C-C-C (ring) | 60.0 |

| C-C-CH₂OH | 120.0 |

| C-O-H | 109.5 |

| Dihedral Angles (°) ** | |

| Br-C-C-H | 121.0 |

| H-O-C-C | 180.0 (anti-periplanar) |

Note: This data is illustrative and based on computational studies of analogous molecules.

Computational Analysis of Reaction Mechanisms and Transition States

For instance, the solvolysis of this compound, where the bromine atom is replaced by a solvent molecule, can be computationally modeled. nih.gov Such studies would involve locating the transition state for the departure of the bromide ion and the subsequent attack by a nucleophile. The calculations would provide the activation energy, which is crucial for understanding the reaction rate. A key aspect of such a reaction would be the nature of the resulting carbocationic intermediate and any potential ring-opening rearrangements, a common feature in cyclopropylcarbinyl systems. reddit.com

A hypothetical reaction coordinate diagram for the SN1 solvolysis of this compound could be constructed, showing the relative energies of the reactant, transition state, carbocation intermediate, and product.

| Species | Relative Energy (kcal/mol) |

| Reactant: this compound | 0 |

| Transition State 1 (Br departure) | +20 |

| Cyclopropylcarbinyl Cation Intermediate | +10 |

| Transition State 2 (Nucleophilic attack) | +12 |

| Product | -5 |

Note: This data is a simplified, illustrative example of what a computational study might reveal.

Prediction of Reactivity and Selectivity

Theoretical models can also predict the reactivity of a molecule and the selectivity of its reactions. By calculating molecular orbitals and electrostatic potential maps, regions of high or low electron density can be identified, indicating likely sites for electrophilic or nucleophilic attack.

For this compound, the electronegative bromine and oxygen atoms will polarize the molecule. A calculated electrostatic potential map would likely show a region of positive potential around the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. Conversely, the oxygen atom of the hydroxyl group would be a site of negative potential, indicating its nucleophilicity.

Furthermore, frontier molecular orbital theory (FMO) can be applied. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. For this compound, the HOMO is likely to be localized on the bromine and oxygen atoms, while the LUMO would be associated with the C-Br antibonding orbital.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.5 | O (p-orbital), Br (p-orbital) |

| LUMO | +1.2 | C-Br (σ*) |

Note: These values are hypothetical and serve to illustrate the type of data generated from such calculations.

Spectroscopic Property Simulations for Structural Elucidation (beyond basic identification)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. escholarship.orgnih.gov These predictions can be invaluable for confirming the structure of a newly synthesized compound or for distinguishing between different isomers or conformers.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. By comparing these calculated shifts with experimental data, a high degree of confidence in the structural assignment can be achieved. This is particularly useful for complex molecules where empirical prediction methods may be less accurate. Advanced computational protocols can even account for solvent effects to provide more precise predictions. researchgate.net

Below is a table of hypothetical calculated ¹³C NMR chemical shifts for this compound, referenced to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) |

| C-Br | 45.0 |

| C (ring, adjacent to C-Br) | 25.0 |

| CH₂OH | 68.0 |

Note: This data is for illustrative purposes and is based on general principles of computational NMR spectroscopy.

Emerging Research Directions and Future Prospects

Catalyst Development for Selective Transformations

The development of novel catalysts is crucial for unlocking the full synthetic potential of (1-bromocyclopropyl)methanol. Research is increasingly focused on designing catalysts that can achieve high selectivity for specific transformations, minimizing the formation of byproducts and enhancing reaction efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a key area of investigation. rsc.orgnobelprize.orglibretexts.org The goal is to develop palladium catalysts with tailored ligands that can efficiently couple this compound with a wide range of boronic acids or esters to form substituted cyclopropylmethanols. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The general mechanism for such cross-coupling reactions involves oxidative addition of the bromocyclopropane (B120050) to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

Another promising avenue is the exploration of enzyme-catalyzed reactions. Enzymes offer unparalleled stereospecificity and can operate under mild, environmentally benign conditions. mit.edu Researchers are investigating the use of enzymes, such as lipases and oxidoreductases, to perform selective transformations on this compound, such as enantioselective acylation or oxidation. This approach aligns with the growing demand for chiral building blocks in the pharmaceutical industry.

Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for organic synthesis. nih.govprinceton.eduresearchgate.net This technique utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. The application of photoredox catalysis to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods. For instance, the generation of a cyclopropylmethyl radical from this compound via a single-electron transfer process could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Flow Chemistry and Continuous Processing of this compound Reactions

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmt.comresearchgate.net The application of flow chemistry to reactions involving this compound is a key area of future research.

Continuous flow reactors can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for precise temperature control, minimizing the risk of runaway reactions. mt.com This is particularly relevant for transformations of this compound that may involve organometallic intermediates or strong bases.

Moreover, flow chemistry enables the telescoping of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate purification. nih.gov This approach can significantly reduce reaction times, solvent usage, and waste generation. The integration of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of reaction progress, allowing for rapid optimization of reaction conditions.

The development of packed-bed reactors containing immobilized catalysts is another exciting prospect. researchgate.net This would allow for the continuous transformation of this compound with easy separation of the catalyst from the product stream, facilitating catalyst recycling and reducing downstream processing costs.

Sustainable Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, this translates to a focus on developing routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

One key aspect is the development of catalytic methods that replace stoichiometric reagents. As mentioned earlier, palladium-catalyzed cross-coupling reactions are a prime example of this approach. rsc.org Future research will likely focus on developing catalysts that are not only highly active and selective but also based on more abundant and less toxic metals.

The use of greener solvents is another important consideration. Researchers are exploring the use of water, supercritical fluids, and bio-based solvents as alternatives to traditional volatile organic compounds. The development of synthetic methods for this compound that can be performed in these environmentally benign media is a significant goal. A patent for the preparation of cyclopropyl (B3062369) carbinol highlights a method that aligns with green chemistry principles by using easily obtainable raw materials, mild reaction conditions, and producing minimal waste. patsnap.com

Furthermore, the synthesis of this compound itself is a target for green chemistry improvements. Traditional methods may involve harsh reagents or produce significant amounts of waste. The development of more sustainable synthetic routes, potentially involving biocatalysis or electrosynthesis, would further enhance the green credentials of this important building block. For instance, a method for preparing cyclopropylmethanol (B32771) involves the reduction of cyclopropanecarboxylic acid ester using sodium borohydride (B1222165) in the presence of a Lewis acid catalyst in a polar solvent, which is described as having advantages in line with green chemistry. patsnap.com

Exploration of Novel Reactivity Patterns and Applications

Beyond its use as a simple building block, researchers are exploring the unique reactivity of the cyclopropyl ring in this compound to develop novel synthetic transformations. The inherent ring strain of the cyclopropane (B1198618) moiety can be harnessed to drive a variety of ring-opening reactions, leading to the formation of more complex molecular architectures.

For example, the palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce α,β-unsaturated ketones stereoselectively. rsc.org Similar catalytic systems could be applied to derivatives of this compound to access a range of functionalized acyclic compounds. The mechanism of such reactions often involves the formation of a palladacyclobutane intermediate, followed by β-carbon elimination.

The development of catalytic asymmetric ring-opening reactions is another area of intense interest. rsc.org Chiral catalysts can be used to control the stereochemistry of the ring-opening process, providing access to enantioenriched products that are highly valuable in medicinal chemistry.

Furthermore, the combination of the bromo and hydroxyl functionalities in this compound offers opportunities for intramolecular reactions. For instance, under basic conditions, intramolecular cyclization could lead to the formation of oxaspiropentane derivatives, which are interesting and underexplored heterocyclic systems. The study of base-promoted ring-opening reactions of related gem-dibromocyclopropanes provides insight into the potential mechanisms of such transformations. uq.edu.au

The exploration of these novel reactivity patterns will undoubtedly lead to the discovery of new synthetic methods and the construction of novel molecular scaffolds with potential applications in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-bromocyclopropyl)methanol, and how can reaction conditions be standardized?

- Methodological Approach :

- One-Step Synthesis : Utilize bromination of cyclopropane derivatives followed by hydroxymethylation. For example, cyclopropane precursors can be reacted with bromine sources (e.g., NBS) in the presence of radical initiators, followed by hydroxylation using oxidizing agents like NaBH₄ or LiAlH₄ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water mixtures) is recommended for isolating high-purity products.

- Validation : Confirm yield and purity via GC-MS or HPLC (retention time comparison with standards) .

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

- Methodological Approach :

- ¹H/¹³C NMR : Key signals include:

- Cyclopropane protons: δ 1.2–1.8 ppm (multiplet).

- Bromine-adjacent carbons: δ 30–40 ppm (¹³C).

- Hydroxyl proton: δ 1.5–2.5 ppm (broad, exchangeable) .

- IR Spectroscopy : Confirm O-H stretch (~3200–3600 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .

- Cross-Validation : Compare spectral data with PubChem or EPA DSSTox entries (e.g., InChIKey: HVQDOKDLGGYIOY-NTSWFWBYSA-N) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Approach :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via TLC or HPLC .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine dissociation .

- Recommended Storage : –20°C in anhydrous methanol or DMSO to suppress hydrolysis .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Approach :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess nucleophilicity at the cyclopropane ring .

- Reactivity Mapping : Simulate transition states for Suzuki-Miyaura couplings (e.g., with Pd catalysts) to identify steric/electronic barriers .

- Validation : Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Approach :

- Meta-Analysis : Aggregate data from pharmacological assays (e.g., IC₅₀ values) using standardized protocols (e.g., OECD guidelines) .

- Control Experiments : Test for off-target effects (e.g., ROS generation in cell lines) using inhibitors like N-acetylcysteine .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability in cytotoxicity studies .

Q. How does steric strain in the cyclopropane ring influence the compound’s regioselectivity in nucleophilic substitutions?

- Methodological Approach :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe ring-opening mechanisms .

- X-ray Crystallography : Resolve bond angles and torsional strain in single crystals (e.g., synchrotron radiation for high-resolution data) .

- Competitive Reactions : Perform parallel reactions with alternative electrophiles (e.g., iodomethane vs. benzyl bromide) to quantify steric vs. electronic preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.